molecular formula C17H22N6OS B3875450 3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole

3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole

Cat. No. B3875450
M. Wt: 358.5 g/mol
InChI Key: RJADXUXSTOEGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a furan ring, and a triazole ring . Pyrazoles are a class of organic compounds with the formula C3N2H4. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Triazoles refer to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be synthesized from the reaction of a 1,3-diketone with hydrazine . The furan ring could be formed via the Paal-Knorr synthesis, a reaction that transforms a 1,4-diketone into a furan . The triazole ring could be synthesized through a variety of methods, including the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can contribute to the compound’s reactivity . The furan ring is an aromatic ring, which can contribute to the compound’s stability . The triazole ring is a five-membered ring with three nitrogen atoms, which can also contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazole, furan, and triazole rings. The pyrazole ring, for example, is known to participate in various chemical reactions, such as nucleophilic substitution and electrophilic substitution . The furan ring can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The triazole ring can also participate in a variety of reactions, including nucleophilic substitution and cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the degree of unsaturation, and the presence of aromatic systems .

Future Directions

The compound could potentially be studied for its biological activity, given that many compounds containing pyrazole, furan, and triazole rings have been found to have various types of biological activity . It could also be used as a starting point for the synthesis of other complex organic compounds .

properties

IUPAC Name

3-[5-[[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]methyl]furan-2-yl]sulfanyl-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS/c1-12-8-13(2)23(20-12)14-6-7-22(9-14)10-15-4-5-16(24-15)25-17-19-18-11-21(17)3/h4-5,8,11,14H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADXUXSTOEGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)CC3=CC=C(O3)SC4=NN=CN4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)thio]-4-methyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.